N-(2-acetamido-4,5-dimethylphenyl)acetamide
Description
N-(2-Acetamido-4,5-dimethylphenyl)acetamide is a substituted acetamide derivative characterized by dual acetamide groups attached to a dimethyl-substituted phenyl ring. This structural configuration confers unique physicochemical and pharmacological properties. Acetamide derivatives are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and anticancer compounds due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and structural mimicry . The presence of dimethyl and acetamide groups in this compound may influence its metabolic stability, solubility, and target selectivity compared to other acetamides.
Properties
IUPAC Name |
N-(2-acetamido-4,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-7-5-11(13-9(3)15)12(6-8(7)2)14-10(4)16/h5-6H,1-4H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOQGOAWGLCADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamido-4,5-dimethylphenyl)acetamide typically involves the acylation of 2,4-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamido-4,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the acetamido groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Enzyme Inhibition Studies
Recent research has highlighted the potential of compounds with acetamide moieties, including N-(2-acetamido-4,5-dimethylphenyl)acetamide, as enzyme inhibitors. Studies have shown that derivatives of acetamide can inhibit key enzymes involved in metabolic disorders and neurodegenerative diseases. For instance, compounds have been tested for their inhibitory effects against α-glucosidase and acetylcholinesterase (AChE), which are crucial in managing diabetes and Alzheimer's disease, respectively .
1.2 Antitumor Activity
The acetamide structure is associated with various biological activities, including antitumor properties. Compounds similar to this compound have demonstrated significant cytotoxic effects against cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of tumor growth factors .
Pharmacological Applications
2.1 Antimicrobial Properties
Research indicates that acetamide derivatives exhibit antimicrobial activities against a range of pathogens. This includes both antibacterial and antifungal effects, making these compounds valuable in developing new antibiotics or antifungal agents . The presence of the dimethylphenyl group enhances the lipophilicity of the molecules, potentially improving their ability to penetrate microbial membranes.
2.2 Neuroprotective Effects
Compounds with acetamide structures are being explored for their neuroprotective properties. They show promise in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Analytical Applications
3.1 Chromatographic Techniques
This compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in complex mixtures, which is essential for pharmacokinetic studies and quality control in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of N-(2-acetamido-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Table 1: Substituent Effects on Crystallographic Parameters
| Compound | Substituents | Crystal System | Space Group | Notable Features |
|---|---|---|---|---|
| N-(3,5-Dimethylphenyl)-TCA | 3,5-(CH₃)₂ | Monoclinic | P2₁/c | Two molecules per unit cell |
| N-(3-Chlorophenyl)-TCA | 3-Cl | Triclinic | P-1 | Planar amide conformation |
| N-(2-Acetamido-4,5-dimethylphenyl) | 2-acetamido,4,5-(CH₃)₂ | — | — | Hypothesized planar geometry |
TCA = 2,2,2-trichloro-acetamide. Data sourced from .
Crystallographic and Conformational Variations
In 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), three molecules in the asymmetric unit exhibit dihedral angles ranging from 54.8° to 77.5° between aromatic rings, driven by steric repulsion and hydrogen bonding. This contrasts with simpler acetamides, where substituent bulkiness reduces conformational flexibility .
Pharmacological Activity Comparison
Enzyme Inhibition Profiles
Acetamides show selectivity for monoamine oxidases (MAOs) and cholinesterases:
Table 2: Enzyme Inhibition Profiles of Selected Acetamides
| Compound | Target | IC₅₀/Activity | Selectivity |
|---|---|---|---|
| N-[5-(Acetyloxy)-...]acetamide | MAO-A | 0.028 mM | 50× over MAO-B |
| Safinamide | MAO-B | Potent inhibition | High for MAO-B |
| Triazole-benzothiazole acetamide | AChE/BChE | Moderate inhibition | Dual activity |
Antimicrobial and Antifungal Activities
Phenoxy acetamide derivatives demonstrate substituent-dependent antimicrobial effects:
- Compound 47 (): Active against gram-positive bacteria (MIC < 1 µg/mL).
- Compound 49 (): Antifungal activity via thiazole and sulfonyl groups.
Anti-cancer Potential
Acetamides with quinazoline-sulfonyl groups (e.g., Compound 38 , ) inhibit cancer cell lines (HCT-116, MCF-7) with IC₅₀ values < 10 µM. The dimethylphenyl substitution in the target compound could modulate cytotoxicity by altering steric interactions with kinase targets .
Physical and Chemical Properties
- Halogenated analogs (e.g., N-(4-bromo-2-methylphenyl)acetamide, ) exhibit higher molecular weights and lipophilicity (logP ~3.7) compared to dimethylphenyl derivatives.
- N-(2-Acetamido-4,5-dimethylphenyl)acetamide is expected to have moderate solubility in polar solvents due to acetamide hydrogen bonding, contrasting with trichloro-acetamides (), which are highly hydrophobic .
Biological Activity
N-(2-acetamido-4,5-dimethylphenyl)acetamide, an organic compound with the molecular formula C12H15N3O2, is notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an acetamido group attached to a dimethyl-substituted phenyl ring. Its unique structure allows for various interactions due to the presence of functional groups, which may enhance its biological activity compared to other related compounds. The following table summarizes its structural characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C12H15N3O2 |
| Molecular Weight | 233.27 g/mol |
| Functional Groups | Acetamido, Dimethylphenyl |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The compound's ability to inhibit bacterial growth could be attributed to its interaction with cellular targets, disrupting vital processes.
Anticonvulsant Activity
In a study focusing on anticonvulsant properties, derivatives of this compound were evaluated in animal models. Results indicated that modifications in the acetamido structure could enhance anticonvulsant activity. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory effects. It is believed that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The acetamido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets within proteins, affecting their function and contributing to its biological efficacy.
Synthesis Methods
This compound can be synthesized through various methods:
- Acylation Reaction : The primary method involves the acylation of 2,4-dimethylaniline with acetic anhydride or acetyl chloride.
- Reflux Conditions : Conducting the reaction under reflux conditions enhances yield and purity.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antimicrobial Study : A comprehensive evaluation revealed that the compound exhibited a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. Its minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
- Anticonvulsant Research : In a series of experiments involving animal models of epilepsy, derivatives showed enhanced protection against seizures when compared to standard treatments. This suggests that structural modifications can lead to significant improvements in efficacy .
Q & A
Q. What synthetic methodologies are commonly employed for N-(2-acetamido-4,5-dimethylphenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, in related compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, the reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide under reflux in ethanol yields the target compound . Optimization parameters include:
- Temperature : Elevated temperatures (e.g., 70–80°C) for faster kinetics.
- Solvent : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates.
- Catalysts : Base catalysts (e.g., K₂CO₃) to deprotonate reactive sites.
Q. Example Optimization Table :
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| 1 | 2-chloroacetamide + aryl amine (EtOH, 80°C) | 65–75 | |
| 2 | Purification via recrystallization (MeOH/H₂O) | 90–95 purity |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and acetamide linkage (e.g., δ 2.1 ppm for acetyl protons) .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated for N-(4-chlorophenyl)acetamide derivatives .
- IR Spectroscopy : Validate carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ .
Q. How can researchers address contradictions between spectroscopic and crystallographic data for acetamide derivatives?
Methodological Answer: Discrepancies (e.g., NMR suggesting rotational freedom vs. X-ray showing rigid conformation) require:
- Dynamic NMR Analysis : Probe temperature-dependent conformational changes .
- Computational Modeling : Compare DFT-optimized structures with crystallographic data to identify steric/electronic effects .
- Multi-Technique Validation : Cross-validate with IR, Raman, or mass spectrometry .
Case Study : For N-(2,4,5-trichlorophenyl)acetamide, X-ray revealed a planar amide group, while NMR suggested restricted rotation due to steric hindrance from chloro substituents .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with reaction rates using Hammett parameters .
Q. Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate electrostatic potential surfaces to map reactive regions .
Q. How should stability studies be designed for acetamide derivatives under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–60°C for 2–4 weeks .
- Analytical Monitoring : Use HPLC (C18 column, UV detection at 254 nm) to track degradation products .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at standard conditions .
Q. Example Stability Data :
| Condition | Degradation Rate (k, day⁻¹) | Half-Life (days) |
|---|---|---|
| pH 7, 25°C | 0.002 | 346 |
| pH 2, 40°C | 0.021 | 33 |
Q. What strategies resolve low yields in multi-step syntheses of substituted acetamides?
Methodological Answer:
- Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions .
- Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., nitration) .
- Catalytic Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps .
Case Study : A 11-step synthesis of AZD8931 achieved 2–5% yield; optimizing catalytic hydrogenation in step 7 improved yield by 15% .
Q. How can researchers validate the biological activity of acetamide derivatives while minimizing cytotoxicity?
Methodological Answer:
- MTT Assay : Assess cytotoxicity in vitro using mammalian cell lines (e.g., HEK293) .
- Selectivity Profiling : Compare IC₅₀ values against target enzymes (e.g., kinases) vs. off-targets .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. methoxy) to balance potency and safety .
Q. Example Protocol :
Treat cells with 0–100 µM compound for 24 hr.
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Methodological Answer:
Q. Example Refinement Table :
| Parameter | Value |
|---|---|
| R-factor | 0.045 |
| C=O Bond Length | 1.22 Å |
| Torsion Angle (N-C) | 180° (planar) |
Q. How do steric effects from 4,5-dimethyl substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Maps : Generate Connolly surfaces to visualize hindered regions .
- Catalyst Screening : Bulky ligands (e.g., SPhos) enhance Pd-mediated couplings by mitigating steric hindrance .
- Kinetic Studies : Compare reaction rates with/without methyl groups via stopped-flow spectroscopy .
Example Observation :
Methyl groups at positions 4 and 5 reduce Suzuki coupling yields by 40% compared to unsubstituted analogs .
Q. What analytical workflows integrate LC-MS and NMR to deconvolute complex reaction mixtures?
Methodological Answer:
- Hyphenated Techniques : LC-NMR-MS for real-time structural elucidation .
- Data Mining : Use software (e.g., MestReNova) to align LC peaks with NMR signals .
- Isotopic Labeling : ¹³C-labeled precursors trace reaction pathways .
Example Application :
In AZD8931 synthesis, LC-MS tracked intermediates at m/z 268.27, while ¹H NMR confirmed regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
